N-Acetylcolchinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

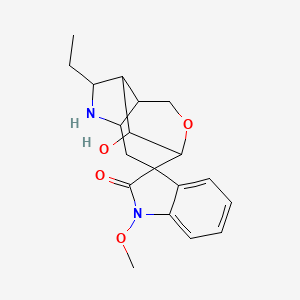

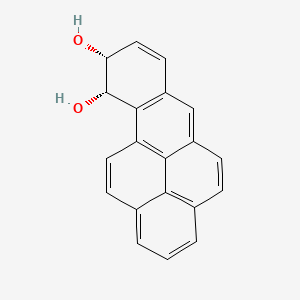

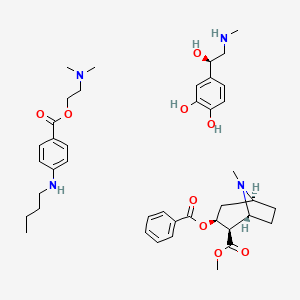

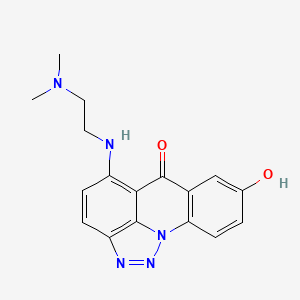

Acetylcolchinol is a synthetic derivative of colchicine, a well-known pseudo-alkaloid used to treat gout, immune-mediated diseases, and psoriatic arthritis . Acetylcolchinol is recognized for its ability to inhibit tubulin polymerization, which makes it a valuable compound in cancer research and treatment .

Preparation Methods

The synthesis of acetylcolchinol can be achieved through various methods. One notable approach involves a short electrochemical asymmetric synthesis, which replaces traditional protocols that employ transition metals or stoichiometric hazardous reagents . This method includes chemoselective reduction of chalcone and intramolecular oxidative arene-arene coupling performed in an electrochemical cell . Another approach involves the use of hypervalent iodine(III) reagents for intramolecular oxidative coupling .

Chemical Reactions Analysis

Acetylcolchinol undergoes several types of chemical reactions, including:

Oxidation: Utilizes reagents like hypervalent iodine(III) compounds (e.g., PhI(O2CCF3)2) for oxidative coupling.

Reduction: Chemoselective reduction of chalcone is a key step in its synthesis.

Substitution: Various substitution reactions can be employed to modify the acetyl group or other functional groups on the molecule.

Scientific Research Applications

Acetylcolchinol has a wide range of scientific research applications:

Mechanism of Action

Acetylcolchinol exerts its effects by binding to tubulin monomers, preventing their polymerization into microtubules . This disruption of the microtubule network inhibits cell division, leading to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells . The compound targets the colchicine binding site on tubulin, which is crucial for its anti-cancer activity .

Comparison with Similar Compounds

Acetylcolchinol is similar to other colchicine derivatives, such as:

Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.

Demecolcine: A less toxic derivative used in chemotherapy.

Allocolchicinoids: Derivatives where the 7-membered tropolone ring is replaced with a benzene ring, showing good biological activity and less toxicity.

Acetylcolchinol is unique due to its specific modifications that enhance its water solubility and reduce toxicity compared to colchicine .

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(5-hydroxy-13,14,15-trimethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl)acetamide |

InChI |

InChI=1S/C20H23NO5/c1-11(22)21-16-8-5-12-9-17(24-2)19(25-3)20(26-4)18(12)14-7-6-13(23)10-15(14)16/h6-7,9-10,16,23H,5,8H2,1-4H3,(H,21,22) |

InChI Key |

WJJZQSCOTJYYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |

Synonyms |

N-acetylcolchinol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)